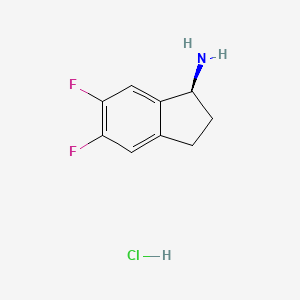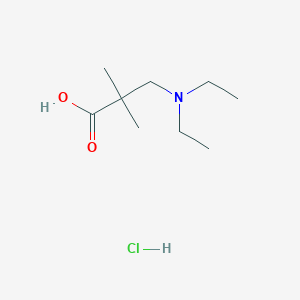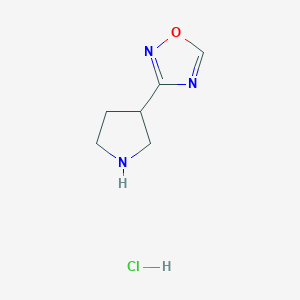
(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid
Vue d'ensemble
Description
(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid, also known as 2CMPBA, is a boronic acid compound widely used in scientific research. It has a wide range of applications in the synthesis of organic compounds, as well as in biochemical and physiological research.
Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
Boronic acids are pivotal in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon–carbon bonds. This reaction is known for its mild conditions and tolerance to various functional groups, making it environmentally friendly and versatile for synthesizing complex organic compounds .
Sensing Applications
Boronic acids interact with cis-diols, which can be exploited in sensing applications. They can be used in homogeneous assays or heterogeneous detection systems to identify specific analytes, such as sugars or other diol-containing molecules .
Dynamic Click Chemistry
In chemical biology and supramolecular chemistry, boronic acids facilitate reversible click reactions. These reactions are useful for creating dynamic covalent bonds that can be formed and broken under controlled conditions, which is beneficial for biomedical applications .
Rhodium-Catalyzed Intramolecular Amination
Phenylboronic acids serve as reagents in rhodium-catalyzed intramolecular amination reactions. This process is crucial for constructing nitrogen-containing heterocycles, which are common structures in pharmaceuticals .
Palladium-Catalyzed Reactions
Palladium nanoparticles catalyze various reactions using boronic acids, including Mizoroki-Heck and stereoselective Heck-type reactions. These reactions are essential for creating complex molecular architectures found in medicinal chemistry .
Antileishmanial and Antimalarial Evaluation
Boronic acid derivatives have been studied for their potential antileishmanial and antimalarial activities. Molecular simulation studies suggest that these compounds can fit well into the active sites of target enzymes, leading to promising biological activities .
Chan–Lam Coupling
This method involves the arylation of nitrogen-containing functional groups using aryl boronate derivatives. It’s a popular technique for N-arylations, which are key steps in synthesizing compounds with potential therapeutic applications .
Environmental Sensing
Due to their ability to form complexes with strong Lewis bases such as fluoride or cyanide anions, boronic acids can be used in environmental sensing to detect hazardous substances .
Selection of boron reagents for Suzuki–Miyaura coupling Boronic acids for sensing and other applications - a mini-review Boronic acid based dynamic click chemistry: recent advances Phenylboronic acid 95 98-80-6 - MilliporeSigma Synthesis, antileishmanial, antimalarial evaluation and molecular docking study Synthetic applications and methodology development of Chan–Lam coupling
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Mode of Action
The mode of action of (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a source of a phenyl group . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid are related to the Suzuki–Miyaura cross-coupling reactions . These reactions are fundamental in organic chemistry and are involved in the synthesis of various organic compounds . The downstream effects of these reactions include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Pharmacokinetics
Boronic acids, in general, are known for their stability, mild reaction conditions, and environmental benignity . These properties can potentially impact the bioavailability of the compound.
Result of Action
The result of the action of (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BClN2O2/c1-7-5-14-6-11(15-7)8-2-3-9(12(16)17)10(13)4-8/h2-6,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMVQDXBACOBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=NC(=CN=C2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205521 | |
| Record name | B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid | |
CAS RN |
1648864-28-1 | |
| Record name | B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
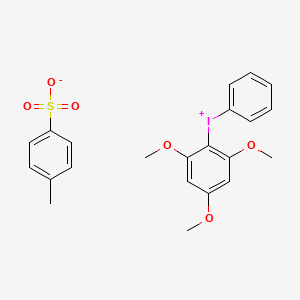
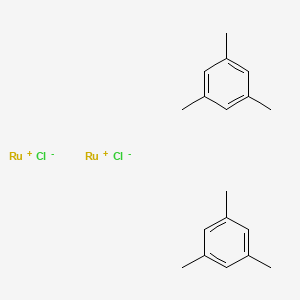



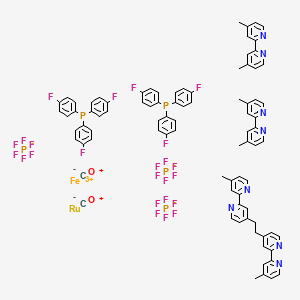

![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)
